molecular formula C10H8O3 B1362782 2-Methyl-1-benzofuran-5-carboxylic acid CAS No. 219763-06-1

2-Methyl-1-benzofuran-5-carboxylic acid

Cat. No. B1362782
M. Wt: 176.17 g/mol
InChI Key: JTNYNAOEJXGMCQ-UHFFFAOYSA-N
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Description

“2-Methyl-1-benzofuran-5-carboxylic acid” is a chemical compound with the linear formula C10 H8 O3 . It has a molecular weight of 176.17 . It is a solid substance .


Synthesis Analysis

The synthesis of benzofuran derivatives, including “2-Methyl-1-benzofuran-5-carboxylic acid”, has been a topic of interest in many studies . Various methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes , oxidative cyclization of 2-hydroxystilbenes , and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-benzofuran-5-carboxylic acid” can be represented by the SMILES string Cc1cc2cc(ccc2o1)C(O)=O . The InChI key for this compound is JTNYNAOEJXGMCQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzofuran compounds, including “2-Methyl-1-benzofuran-5-carboxylic acid”, have been shown to undergo various chemical reactions . These include reactions with halogens or hydroxyl groups , and reactions involving transition-metal catalysis .


Physical And Chemical Properties Analysis

“2-Methyl-1-benzofuran-5-carboxylic acid” is a solid substance . It has a molecular weight of 176.17 . The compound’s InChI key is JTNYNAOEJXGMCQ-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Medical Research, Oncology .
  • Summary of Application : Benzofuran derivatives have shown significant anticancer activities. For instance, a compound known as “Compound 36” was found to have significant cell growth inhibitory effects on different types of cancer cells .
  • Methods of Application : The compound was tested in vitro on various cancer cell lines. The inhibition rates were measured at a concentration of 10 μM .
  • Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .

Antimicrobial Agents

  • Scientific Field : Medical Research, Microbiology .
  • Summary of Application : Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes .
  • Methods of Application : The development of these antimicrobial agents involves the synthesis of benzofuran derivatives and testing their efficacy against various microbes .
  • Results : Benzofuran derivatives have shown promising results in combating microbial diseases. They have been found to be effective against different clinically approved targets .

Anti-Hepatitis C Virus Activity

  • Scientific Field : Medical Research, Virology .
  • Summary of Application : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Methods of Application : The compound was tested in vitro on various hepatitis C virus strains .
  • Results : The compound showed significant inhibitory effects on the replication of the hepatitis C virus .

Treatment of Skin Diseases

  • Scientific Field : Dermatology .
  • Summary of Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Methods of Application : These compounds are usually applied topically or taken orally, depending on the specific derivative and the condition being treated .
  • Results : These compounds have shown promising results in the treatment of various skin conditions .

Anti-Hepatitis C Virus Activity

  • Scientific Field : Medical Research, Virology .
  • Summary of Application : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Methods of Application : The compound was tested in vitro on various hepatitis C virus strains .
  • Results : The compound showed significant inhibitory effects on the replication of the hepatitis C virus .

Prodrug Synthesis

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : Benzofuran-2-carboxylic acid was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug .
  • Methods of Application : The benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .
  • Results : The ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .

Future Directions

Benzofuran compounds, including “2-Methyl-1-benzofuran-5-carboxylic acid”, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on developing new methods for synthesizing these compounds and exploring their potential uses .

properties

IUPAC Name

2-methyl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNYNAOEJXGMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360234
Record name 2-methyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-benzofuran-5-carboxylic acid

CAS RN

219763-06-1
Record name 2-methyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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